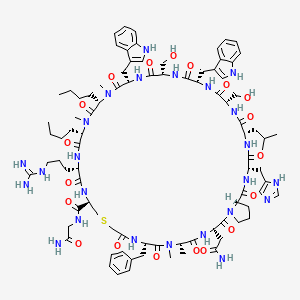
BMSpep-57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a critical role in regulating T cell exhaustion and immune tolerance within the tumor microenvironment. By inhibiting this interaction, this compound has shown promise in tumor immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: BMSpep-57 is synthesized as a 15-amino acid-containing cyclic peptide. The synthesis involves the formation of a sulfide bridge between mercaptoacetic acid and cysteine residues. The sequence of the peptide is {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly .
Industrial Production Methods: The industrial production of this compound involves custom peptide synthesis techniques. These techniques ensure high purity and yield of the peptide, which is crucial for its effectiveness as an inhibitor .
Chemical Reactions Analysis
Types of Reactions: BMSpep-57 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to PD-L1 with high affinity, inhibiting the PD-1/PD-L1 interaction .
Common Reagents and Conditions: The binding interaction of this compound with PD-L1 is characterized using techniques such as microscale thermophoresis (MST) and surface plasmon resonance (SPR). These techniques measure the dissociation constant (Kd) values, which are 19 nM and 19.88 nM, respectively .
Major Products Formed: The major product formed from the interaction of this compound with PD-L1 is the inhibition of the PD-1/PD-L1 binding, leading to increased production of interleukin-2 (IL-2) in peripheral blood mononuclear cells (PBMCs) .
Scientific Research Applications
BMSpep-57 has several scientific research applications, particularly in the fields of immunology and oncology. It is used to study the PD-1/PD-L1 pathway and its role in immune tolerance and tumor immune escape. By inhibiting this pathway, this compound helps in understanding the mechanisms of T cell exhaustion and the potential for tumor immunotherapy .
In addition to its use in cancer research, this compound is also employed in studies related to autoimmune diseases and chronic infections, where the PD-1/PD-L1 pathway plays a significant role .
Mechanism of Action
BMSpep-57 exerts its effects by competitively inhibiting the interaction between PD-1 and PD-L1. PD-1 is a cell surface receptor expressed on tumor-specific T cells, while PD-L1 is a transmembrane protein expressed on both hematopoietic and nonhematopoietic cells. By binding to PD-L1, this compound prevents the engagement of PD-1, thereby blocking the inhibitory signal that leads to T cell exhaustion. This results in the activation and proliferation of T cells, enhancing the immune response against tumor cells .
Comparison with Similar Compounds
BMSpep-57 is unique among PD-1/PD-L1 inhibitors due to its macrocyclic peptide structure and high binding affinity. Similar compounds include BMSpep-77, BMSpep-99, BMS-986189, and C8, all of which also inhibit the PD-1/PD-L1 interaction . this compound stands out for its potent inhibition and ability to induce high levels of IL-2 production in PBMCs .
Properties
Molecular Formula |
C89H126N24O19S |
|---|---|
Molecular Weight |
1868.2 g/mol |
IUPAC Name |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |
InChI |
InChI=1S/C89H126N24O19S/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95)/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI Key |
CQENCADPYMYPOU-BYUPMXPTSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




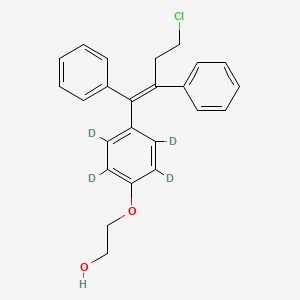
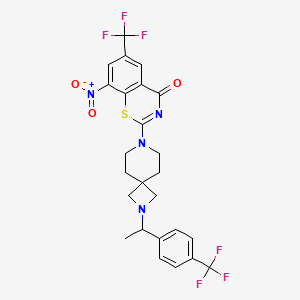

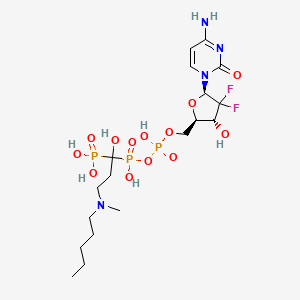
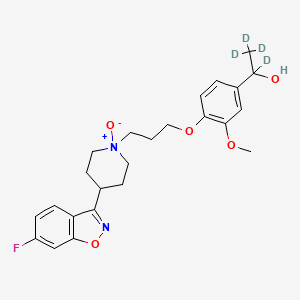
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
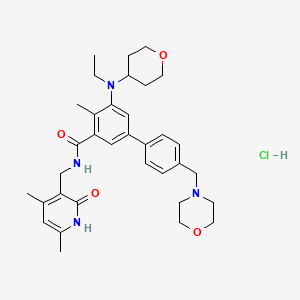
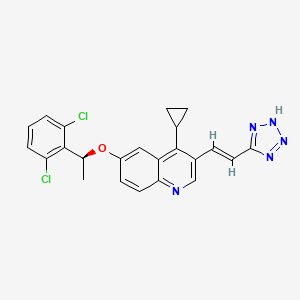
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
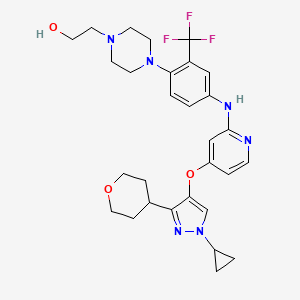

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
